molecular formula C17H13ClN2OS B12918885 3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one CAS No. 89069-45-4

3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B12918885
CAS No.: 89069-45-4
M. Wt: 328.8 g/mol
InChI Key: ZOBGDLXROXKGJI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chlorophenyl group, a methylthio group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated or modified pyrimidine derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-6-phenylpyrimidin-4(3H)-one: Lacks the methylthio group.

    3-(2-chlorophenyl)-2-(methylthio)-4(3H)-pyrimidinone: Lacks the phenyl group at the 6-position.

    3-(2-chlorophenyl)-6-phenylpyrimidin-4(3H)-one: Lacks the methylthio group at the 2-position.

Uniqueness

3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is unique due to the presence of both the 2-chlorophenyl and methylthio groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

89069-45-4

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C17H13ClN2OS/c1-22-17-19-14(12-7-3-2-4-8-12)11-16(21)20(17)15-10-6-5-9-13(15)18/h2-11H,1H3

InChI Key

ZOBGDLXROXKGJI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=O)N1C2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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